Disodium 4-hexadecyl 2-sulphonatosuccinate
Description
Disodium 4-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H36Na2O7S. It is a type of sulfosuccinate, which is a class of anionic surfactants. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Properties
CAS No. |
13197-74-5 |
|---|---|
Molecular Formula |
C20H36Na2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
IBMVOXQFHDYLER-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hexadecyl 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride reacts with hexadecanol in the presence of a catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hexadecyl 2-sulphonatosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of Disodium 4-hexadecyl 2-sulphonatosuccinate can be categorized into several key areas:
Chemistry
- Surfactant in Reactions : It is utilized as a surfactant in various chemical reactions to enhance solubility and reaction rates. This property is crucial in organic synthesis where hydrophobic reactants need to be solubilized in aqueous media.
Biology
- Cell Culture Enhancement : The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules into cells. Its ability to form micelles allows for better solubilization of drugs and nutrients, facilitating cellular uptake.
Medicine
- Pharmaceutical Formulations : this compound is used in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs. By improving solubility, it aids in achieving effective therapeutic concentrations.
Industry
- Detergents and Emulsifiers : The compound is widely used in the production of detergents, emulsifiers, and other industrial products due to its excellent surfactant properties. It helps stabilize emulsions and foams in various formulations.
Case Study 1: Drug Delivery Systems
A study demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble drug, leading to improved absorption rates in vivo. The formulation containing this compound showed a significant increase in bioavailability compared to control formulations without it.
Case Study 2: Cell Culture Applications
In a series of experiments involving mammalian cell cultures, this compound was found to significantly increase the uptake of hydrophobic compounds by cells. This property was leveraged to improve the efficacy of gene delivery systems that utilize lipid-based carriers.
Toxicology and Safety
While this compound has beneficial applications, safety assessments indicate that it can cause skin irritation and is harmful if ingested or inhaled. The compound is classified under several hazard categories, including acute toxicity (oral and dermal) and skin irritation. Proper handling protocols must be established when working with this chemical to mitigate health risks.
Mechanism of Action
The mechanism of action of disodium 4-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-tetradecyl 2-sulphonatosuccinate: Similar in structure but with a shorter alkyl chain.
Disodium 4-dodecyl 2-sulphonatosuccinate: Another similar compound with an even shorter alkyl chain.
Uniqueness
Disodium 4-hexadecyl 2-sulphonatosuccinate is unique due to its longer alkyl chain, which enhances its emulsifying and dispersing properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant properties .
Biological Activity
Disodium 4-hexadecyl 2-sulphonatosuccinate (CAS Number: 13812-33-0) is a synthetic surfactant that has garnered attention for its unique biological activities. This compound is characterized by a long-chain fatty acid derivative and a sulfonate group, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and industrial cleaning.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Long-chain fatty acid : Hexadecyl group (C16)
- Sulfonate group : Enhances solubility in aqueous solutions
- Disodium salt : Provides ionic characteristics that influence its interaction with biological systems
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Disodium 1-octadecyl 2-sulphonatosuccinate | Dicarboxylic acid derivative | Longer hydrocarbon chain |
| Disodium 1-(hexadecyl) 2-sulphonatosuccinate | Shorter alkyl chain | Lower molecular weight |
| Disodium octadecyl sulfosuccinate | Similar sulfonate structure | Lacks double bond in alkyl chain |
This compound exhibits several biological activities, primarily attributed to its surfactant properties. Research indicates that it can influence:
- Membrane Dynamics : Alters the fluidity and permeability of cell membranes, potentially affecting cellular uptake of drugs.
- Cellular Signaling Pathways : Modulates enzyme activities and signaling cascades, which can impact cell proliferation and apoptosis.
- Drug Delivery Systems : Its ability to encapsulate and transport therapeutic agents makes it a candidate for drug delivery applications.
Case Studies and Research Findings
-
Influence on Membrane Integrity :
- A study demonstrated that this compound enhances the permeability of liposomal membranes, facilitating the release of encapsulated drugs in vitro. This property suggests its potential use in improving drug bioavailability.
-
Enzyme Modulation :
- Research indicated that this compound can inhibit certain phospholipases, which play a crucial role in inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory therapies.
- Toxicological Assessment :
Table 2: Summary of Biological Activities
Applications
Due to its biological activity, this compound finds applications in:
- Pharmaceuticals : As a drug delivery agent to enhance the efficacy of therapeutic compounds.
- Industrial Cleaning Agents : Utilized in formulations requiring effective cleaning due to its surfactant properties.
- Cosmetics : Incorporated into formulations for improved texture and stability.
Q & A
Q. What are the established synthetic routes for disodium 4-hexadecyl 2-sulphonatosuccinate, and how can reaction conditions be optimized for high-purity yields?
The synthesis typically involves esterification of sulfosuccinic acid with a hexadecyl alcohol derivative, followed by sulfonation and neutralization with sodium hydroxide. Key parameters include reaction temperature (60–80°C), pH control (7.0–8.5), and stoichiometric ratios of reactants to minimize byproducts like unreacted fatty alcohols . Purity optimization requires post-synthesis purification via solvent extraction (e.g., ethanol/water mixtures) and vacuum drying to remove residual salts .
Q. What analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR): H NMR can confirm the hexadecyl chain integration (δ 0.8–1.5 ppm for CH and CH groups) and sulfonate/succinate backbone (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 568.6633 (CHNNaOS) and fragmentation patterns .
- Ion Chromatography: Quantifies residual sulfonic acid or sodium sulfate impurities (<0.5% w/w) .
Q. How do physicochemical properties (e.g., critical micelle concentration, solubility) vary with temperature and ionic strength?
The critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC ≈ 0.1 mM for hexadecyl vs. 0.5 mM for dodecyl derivatives) and is temperature-dependent due to hydrophobic interactions. Solubility in aqueous systems improves at higher pH (>7.0) and with counterions like Na/K, but declines in high-salinity environments (>1 M NaCl) .
Advanced Research Questions
Q. How does the molecular architecture of this compound influence its surfactant behavior in mixed lipid bilayer systems?
The branched sulfosuccinate headgroup enhances steric stabilization in lipid bilayers, reducing membrane rigidity. Studies using fluorescence anisotropy show that 10 mol% incorporation increases bilayer fluidity by 30% compared to linear-chain surfactants. Competitive binding with phospholipids (e.g., DPPC) can be quantified via isothermal titration calorimetry (ITC) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
Discrepancies arise from variations in solvent polarity and hydration effects. Systematic studies using Hansen solubility parameters (HSPs) reveal optimal solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in non-polar media. Dynamic light scattering (DLS) can detect micellar aggregation in borderline solvents, which may skew solubility measurements .
Q. How can computational modeling (e.g., MD simulations) predict the interfacial activity of this compound in emulsion stabilization?
Molecular dynamics (MD) simulations with force fields like CHARMM36 predict surfactant orientation at oil-water interfaces. Simulations show the hexadecyl chain aligns perpendicular to the interface, while the sulfosuccinate group forms hydrogen bonds with water, reducing interfacial tension by ~40 mN/m .
Q. What methodologies quantify the environmental persistence of this compound in aquatic systems?
OECD 301F biodegradation tests under aerobic conditions show 60–70% degradation over 28 days. Advanced LC-MS/MS methods detect degradation intermediates like sulfosuccinic acid and hexadecanol, with half-lives <30 days in freshwater .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in surfactant performance studies?
Implement quality control protocols:
Q. What are the best practices for reconciling conflicting results in micellar size measurements (e.g., DLS vs. TEM)?
DLS may overestimate micelle size due to aggregation artifacts, while TEM provides static snapshots. Cross-validate with small-angle X-ray scattering (SAXS) to account for polydispersity. Pre-filter samples (0.22 µm) to remove dust particles .
Application-Oriented Research
Q. How can this compound be tailored for drug delivery systems requiring pH-responsive release?
Modify the sulfonate group with pH-labile ligands (e.g., ortho esters). In vitro release studies (pH 5.0 vs. 7.4) show 80% drug release at acidic pH due to ligand hydrolysis, compared to <20% at neutral pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
